molecular formula C17H18N2O6S2 B254032 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide

Cat. No. B254032
M. Wt: 410.5 g/mol
InChI Key: QGWOGOPFAUSSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide, also known as QS11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QS11 has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide inhibits the activity of the Wnt signaling pathway by binding to the protein Dishevelled (Dvl). Dvl is a key regulator of the Wnt pathway, and its activation leads to the activation of downstream signaling molecules. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide binds to Dvl and prevents its activation, thereby inhibiting the Wnt pathway.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in bone formation, and to promote the differentiation of stem cells into osteoblasts. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide is its specificity for the Wnt signaling pathway. This specificity makes it a valuable tool for studying the role of the Wnt pathway in various cellular processes. However, one limitation of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide. One area of interest is the development of more efficient synthesis methods that could increase the yield of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide. Another area of interest is the development of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide derivatives that could have improved solubility and bioavailability. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide, particularly in the treatment of cancer and bone diseases.

Synthesis Methods

The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the synthesis of 3,4-dihydro-2H-quinolin-7-amine, which is then reacted with 1,3-benzodioxole-5-sulfonyl chloride to form the intermediate product. The intermediate product is then reacted with methylsulfonyl chloride to produce N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide has also been shown to promote the differentiation of stem cells into osteoblasts, which could have implications for the treatment of bone diseases such as osteoporosis.

properties

Product Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C17H18N2O6S2/c1-26(20,21)19-8-2-3-12-4-5-13(9-15(12)19)18-27(22,23)14-6-7-16-17(10-14)25-11-24-16/h4-7,9-10,18H,2-3,8,11H2,1H3

InChI Key

QGWOGOPFAUSSOP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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